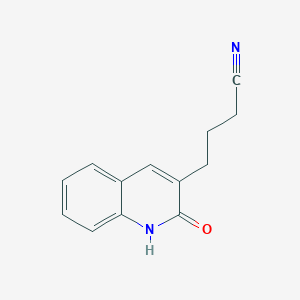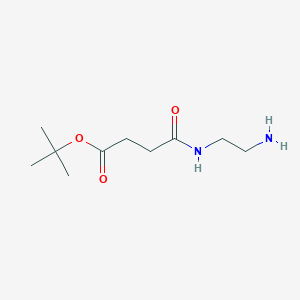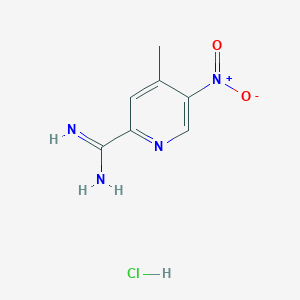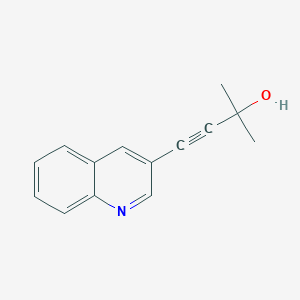
4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butanenitrile side chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 4-(2-amino-1,2-dihydroquinolin-3-yl)butane.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 4-(2-amino-1,2-dihydroquinolin-3-yl)butane.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N,N-bis-(3-methyl-butyl)-acetamide: Used in early drug discovery research.
Uniqueness: 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanenitrile stands out due to its unique butanenitrile side chain, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
647836-45-1 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(2-oxo-1H-quinolin-3-yl)butanenitrile |
InChI |
InChI=1S/C13H12N2O/c14-8-4-3-6-11-9-10-5-1-2-7-12(10)15-13(11)16/h1-2,5,7,9H,3-4,6H2,(H,15,16) |
InChI Key |
YLBGFWBWEMEDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)



